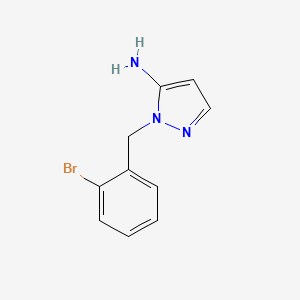

1-(2-溴苄基)-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

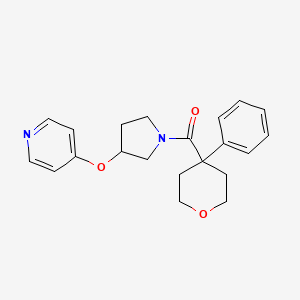

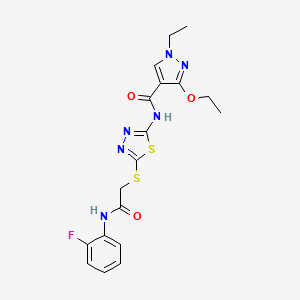

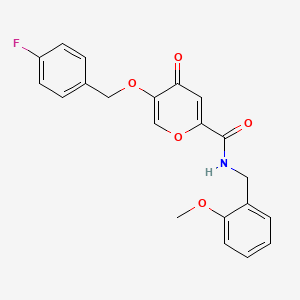

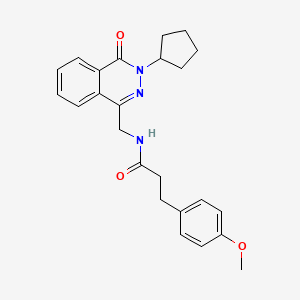

“1-(2-Bromobenzyl)-1H-pyrazol-5-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromobenzyl group, which is a benzyl group substituted with a bromine atom .

Molecular Structure Analysis

The molecular structure of “1-(2-Bromobenzyl)-1H-pyrazol-5-amine” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The bromine atom in the bromobenzyl group of “1-(2-Bromobenzyl)-1H-pyrazol-5-amine” makes this compound likely to undergo nucleophilic substitution reactions . The nitrogen atoms in the pyrazole ring could potentially act as a base, accepting protons and participating in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromobenzyl)-1H-pyrazol-5-amine” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .科学研究应用

- 抗炎剂: 2-溴苄基吡唑衍生物通过抑制促炎细胞因子和酶而表现出抗炎活性。 研究人员探索其作为新型抗炎药物的潜力 .

- 抗癌剂: 该化合物的结构特征使其成为开发靶向抗癌剂的候选药物。 科学家正在研究其对癌细胞系和肿瘤生长抑制的影响 .

- 交叉偶联反应: 2-溴苄基吡唑是钯催化交叉偶联反应中通用的构建单元。 它参与Suzuki-Miyaura、Heck和Sonogashira反应,生成复杂的有机分子 .

- 纳米颗粒的功能化: 2-溴苄基吡唑可用于修饰纳米颗粒表面,增强其稳定性、反应活性或靶向能力。 这些功能化的纳米颗粒在药物递送、催化和成像方面得到应用 .

- 酶抑制剂: 研究人员正在研究2-溴苄基吡唑衍生物对特定酶的抑制作用。 例如,它们可能靶向激酶、蛋白酶或参与疾病通路的其他关键蛋白 .

- 杀虫剂开发: 科学家正在研究2-溴苄基吡唑衍生物作为杀虫剂或杀菌剂的功效。 这些化合物可能扰乱害虫的神经系统或抑制对其生存至关重要的特定酶 .

- 发光材料: 研究人员正在研究2-溴苄基吡唑衍生物的光物理性质。 这些化合物可能表现出荧光或磷光,使其在光电子器件或传感器中得到应用 .

药物化学与药物开发

有机合成与化学反应

材料科学与表面改性

生物学研究与酶抑制

农用化学品与害虫防治

光物理学与光电子学

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The compound is an organic intermediate with both pyrazole heterocycle and borate functional group . It is obtained by the nucleophilic substitution reaction

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been known to induce various molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Bromobenzyl)-1H-pyrazol-5-amine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .

安全和危害

The safety and hazards associated with “1-(2-Bromobenzyl)-1H-pyrazol-5-amine” would depend on its physical and chemical properties. As a general rule, compounds containing bromine atoms should be handled with care, as they can be harmful if swallowed, inhaled, or if they come into contact with the skin .

未来方向

The future directions for research on “1-(2-Bromobenzyl)-1H-pyrazol-5-amine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

属性

IUPAC Name |

2-[(2-bromophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLCMIIRUWBOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2452399.png)

![3-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]-2-butanone](/img/structure/B2452402.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2452406.png)

![3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one](/img/structure/B2452412.png)